molecular formula C24H19FN2O4 B2966153 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877784-56-0

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No. B2966153
CAS RN: 877784-56-0
M. Wt: 418.424
InChI Key: ZHBQHGWVIPGGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol, also known as AZD-3514, is a small molecule inhibitor that has been developed for the treatment of prostate cancer. It is a potent and selective inhibitor of the androgen receptor (AR), which is a key driver of prostate cancer growth and progression.

Scientific Research Applications

  • Fluoroionophores Development : A study by Hong, Lin, Hsieh, and Chang (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, demonstrating their capability to specifically chelate Zn +2 in both organic and semi-aqueous solution. Such fluoroionophores have potential applications in cellular metal staining using general fluorescence and ratio fluorescence methods (Hong et al., 2012).

  • Cancer Research : Schroeder et al. (2009) discovered N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a potent and selective inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model and advanced into phase I clinical trials (Schroeder et al., 2009).

  • Fungicidal Activities : Ren, Cui, He, and Gu (2007) designed and synthesized novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones with demonstrated inhibition activities against Rhizoctonia solani and Botrytis cinerea at certain dosages (Ren et al., 2007).

  • Antitumor Drug Synthesis : Gan, Wu, Zhou, Liao, Zhu, and Zheng (2021) synthesized Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate of many antitumor drugs, especially small molecular inhibitors of anti-tumor (Gan et al., 2021).

  • Spin Interaction in Zinc Complexes : A study by Orio, Philouze, Jarjayes, Neese, and Thomas (2010) investigated Schiff and Mannich bases and their zinc bis-phenolate complexes, which exhibit anodic reversible waves in cyclic voltammetry curves, suggesting potential applications in the field of spin interaction and magnetic coupling in chemistry (Orio et al., 2010).

  • Aldose Reductase Inhibitors with Antioxidant Activity : La Motta et al. (2007) tested 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors, finding them to exhibit activity in the micromolar/submicromolar range and significant antioxidant properties. This research could have implications for diabetes treatment and oxidative stress-related diseases (La Motta et al., 2007).

properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-29-21-8-4-5-9-22(21)31-23-13-26-15-27-24(23)18-11-10-17(12-20(18)28)30-14-16-6-2-3-7-19(16)25/h2-13,15,28H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBQHGWVIPGGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol

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